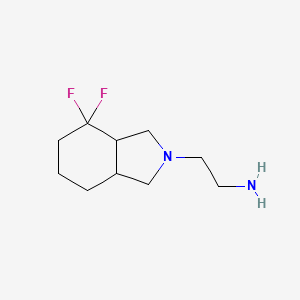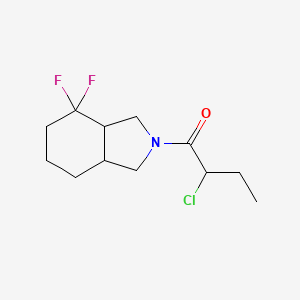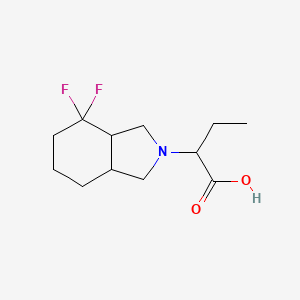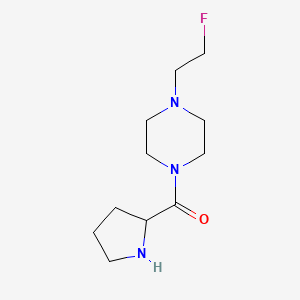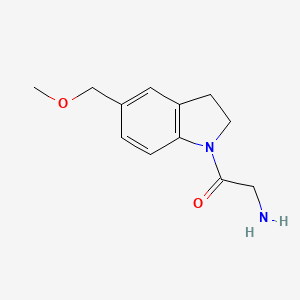
2-Amino-1-(5-(methoxymethyl)indolin-1-yl)ethan-1-one
Vue d'ensemble
Description
2-Amino-1-(5-(methoxymethyl)indolin-1-yl)ethan-1-one is a compound with the molecular formula C12H16N2O2 and a molecular weight of 220.27 g/mol. It contains an indole nucleus, which is found in many important synthetic drug molecules and has been associated with a variety of biological activities .
Molecular Structure Analysis
The molecular structure of this compound is based on the indole scaffold, which is aromatic in nature due to the presence of 10 π-electrons (two from a lone pair on nitrogen and eight from double bonds) . Further analysis of the molecular structure was not found in the available literature.Safety and Hazards
Orientations Futures
Given the diverse biological activities of indole derivatives, there is significant potential for further exploration and development of compounds like 2-Amino-1-(5-(methoxymethyl)indolin-1-yl)ethan-1-one . Future research could focus on elucidating its specific biological activities, mechanisms of action, and potential therapeutic applications.
Mécanisme D'action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
One study suggests that similar compounds can significantly suppress the replication of the hepatitis b virus (hbv) in both wild and resistant hbv strains . This suppression is achieved through the inhibition of cellular HBsAg secretion and the activation of TLR7, thereby inducing the secretion of TLR7-regulated cytokines IL-12, TNF-α, and IFN-α in human PBMC cells .
Biochemical Pathways
It’s known that indole derivatives can affect a variety of biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
One study suggests that similar compounds display relatively favorable drug-like properties . These properties likely influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and therefore its bioavailability.
Result of Action
It’s known that indole derivatives can have diverse biological activities . For example, similar compounds have been found to have significant antiviral activity .
Action Environment
It’s known that the biological activity of similar compounds can be influenced by a variety of factors, including the presence of other compounds, temperature, ph, and the specific characteristics of the biological system in which they are acting .
Analyse Biochimique
Biochemical Properties
2-Amino-1-(5-(methoxymethyl)indolin-1-yl)ethan-1-one plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to bind with high affinity to multiple receptors, which makes it a valuable compound for developing new therapeutic agents . The compound’s interactions with enzymes such as acetylcholine esterase and proteins involved in cell signaling pathways highlight its potential in modulating biochemical processes . These interactions are primarily driven by the compound’s indole nucleus, which facilitates binding through π-electron delocalization and electrophilic substitution .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound has been shown to inhibit acetylcholine esterase, leading to increased levels of acetylcholine in synaptic clefts, which can enhance neurotransmission .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of acetylcholine esterase, inhibiting its activity and preventing the breakdown of acetylcholine . This inhibition results in prolonged neurotransmitter activity, which can be beneficial in conditions such as Alzheimer’s disease . Furthermore, the compound’s ability to modulate gene expression through interactions with transcription factors and signaling proteins underscores its potential as a therapeutic agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation products can influence long-term cellular function . In vitro studies have shown that prolonged exposure to the compound can lead to sustained enzyme inhibition and altered gene expression profiles . In vivo studies have also indicated potential long-term effects on cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects such as enhanced neurotransmission and improved cognitive function . At higher doses, toxic or adverse effects have been observed, including neurotoxicity and hepatotoxicity . These threshold effects highlight the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s metabolism primarily occurs in the liver, where it undergoes phase I and phase II biotransformation reactions . These reactions result in the formation of metabolites that can either be excreted or further metabolized .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently transported across cell membranes and accumulates in target tissues, where it exerts its biological effects . Its interactions with transporters and binding proteins influence its localization and accumulation, which are critical for its therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can modulate enzyme activity and cellular metabolism . Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic potential .
Propriétés
IUPAC Name |
2-amino-1-[5-(methoxymethyl)-2,3-dihydroindol-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-16-8-9-2-3-11-10(6-9)4-5-14(11)12(15)7-13/h2-3,6H,4-5,7-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCYMJMFBVVZLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC2=C(C=C1)N(CC2)C(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-1-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)butan-1-one](/img/structure/B1478777.png)
![azetidin-3-yl(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone](/img/structure/B1478780.png)
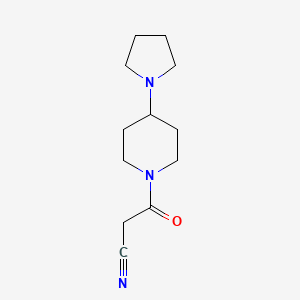
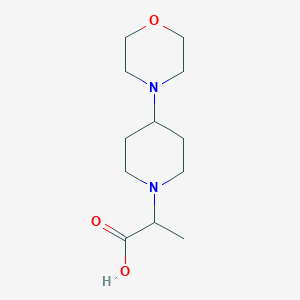
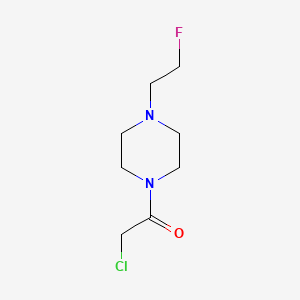
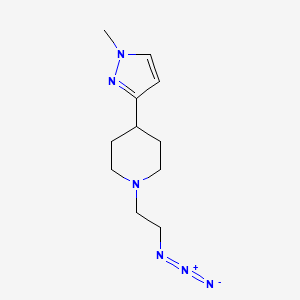
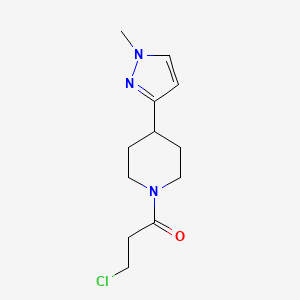
![5-(2-Azidoethyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B1478790.png)
![2-chloro-1-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)ethan-1-one](/img/structure/B1478791.png)
![2-chloro-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propan-1-one](/img/structure/B1478793.png)
